

Spectroscopic Data of 4-Nonanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nonanone** (CAS No. 4485-09-0), a nine-carbon aliphatic ketone. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this molecule are critical. This document summarizes key spectroscopic data in a structured format, outlines detailed experimental protocols, and provides visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) spectroscopy for **4-nonanone**.

Table 1: Mass Spectrometry Data (Electron Ionization)

The mass spectrum of **4-nonanone** is characterized by fragmentation patterns typical of aliphatic ketones, primarily through alpha cleavage.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
43	100	$[\text{CH}_3\text{CH}_2\text{CO}]^+$
71	58	$[\text{CH}_3(\text{CH}_2)_3\text{CO}]^+$
99	44	$[\text{M} - \text{C}_3\text{H}_7]^+$
58	43	McLafferty rearrangement product
86	24	$[\text{M} - \text{C}_4\text{H}_8]^+$
142	< 5	Molecular Ion $[\text{M}]^+$

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C -NMR Spectroscopic Data

The ^{13}C -NMR spectrum shows distinct signals for each of the unique carbon environments in the **4-nonanone** molecule. The spectrum is typically recorded in deuterated chloroform (CDCl_3).[\[3\]](#)[\[4\]](#)

Carbon Atom Assignment	Chemical Shift (δ , ppm)
C=O (C4)	~211
$-\text{CH}_2\text{-CO-}$ (C3, C5)	~42
$-\text{CH}_2-$ (C2, C6)	~26-31
$-\text{CH}_2-$ (C7)	~22
$-\text{CH}_3$ (C1, C9)	~14
$-\text{CH}_2-$ (C8)	~31

Table 3: ^1H -NMR Spectroscopic Data

The ^1H -NMR spectrum provides information on the proton environments within **4-nonanone**. Spectra are commonly recorded in deuterated chloroform (CDCl_3) at 90 MHz.[\[4\]](#)[\[5\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ -CO- (H3, H5)	~2.4	Triplet	4H
-CH ₂ - (H2, H6)	~1.5-1.6	Multiplet	4H
-CH ₂ - (H7, H8)	~1.2-1.4	Multiplet	4H
-CH ₃ (H1, H9)	~0.9	Triplet	6H

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of **4-nonanone** is typically obtained from a liquid film.[4][6] The most prominent absorption band corresponds to the carbonyl group stretching vibration.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~2960-2870	C-H stretch	Alkane (-CH ₃ , -CH ₂)
~1715	C=O stretch	Ketone
~1465	C-H bend	Alkane (-CH ₂)
~1375	C-H bend	Alkane (-CH ₃)

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above.

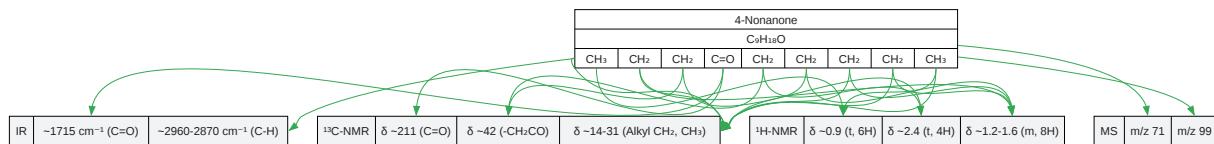
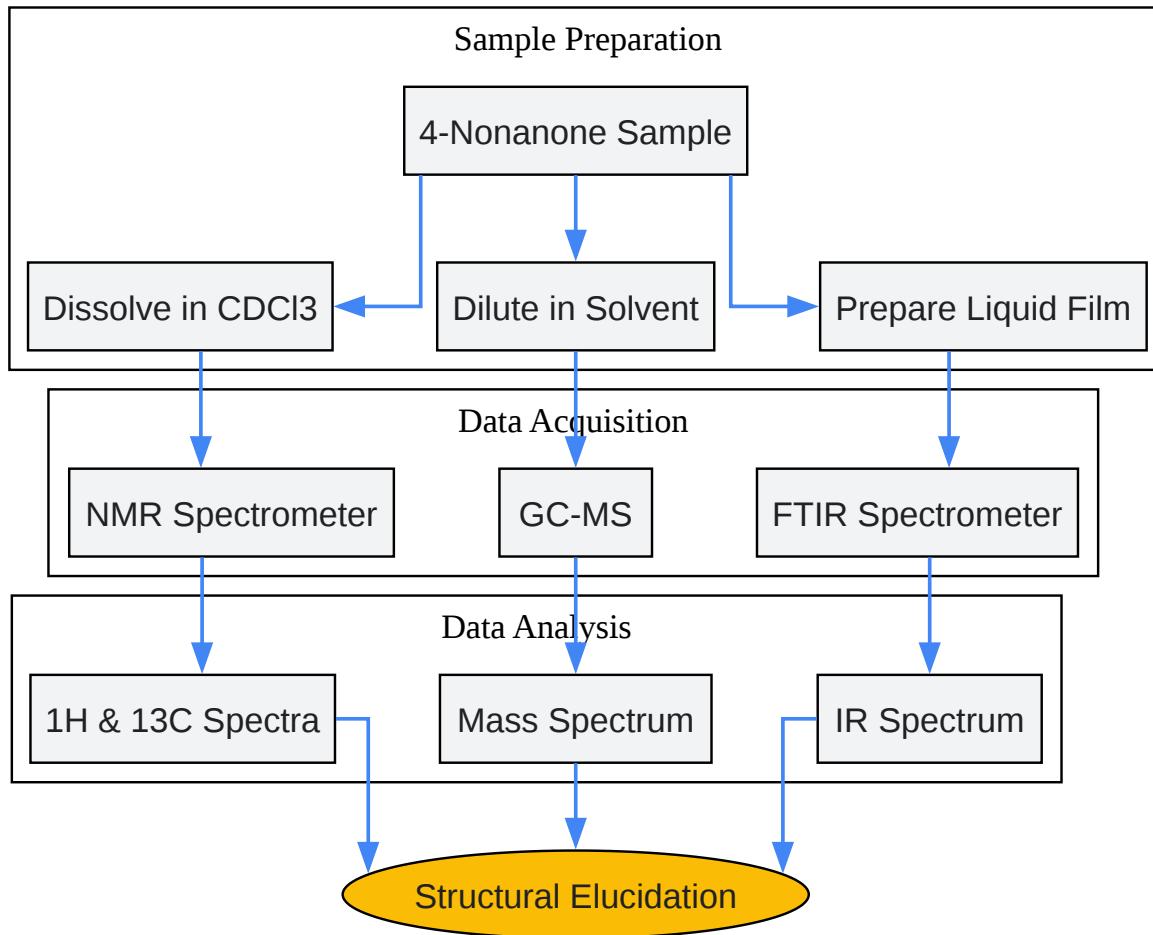
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: For a neat sample of **4-nonanone**, dilute with a volatile solvent such as dichloromethane or hexane to an appropriate concentration (e.g., 100 ppm).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:

- Injector Temperature: 250 °C
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to **4-nonanone** at a specific retention time. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-25 mg of **4-nonanone** for ¹H-NMR, or 50-100 mg for ¹³C-NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
 - Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[10]
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:



- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- For ^1H -NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C -NMR, a larger number of scans are typically required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is generally used to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Liquid Film):
 - Place a small drop of neat **4-nonenone** onto one polished face of a salt plate (e.g., KBr or NaCl).
 - Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[\[11\]](#)
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Perform a background scan of the empty spectrometer.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16-32 scans to improve the signal-to-noise ratio.[\[12\]](#)
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample scan against the background scan.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **4-nonanone**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nonanone [webbook.nist.gov]
- 2. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-NONANONE(4485-09-0) 13C NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 6. 4-NONANONE(4485-09-0) IR Spectrum [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Nonanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580890#4-nonanone-spectroscopic-data\]](https://www.benchchem.com/product/b1580890#4-nonanone-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com